

molecular structure of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Aminophenyl)urea

Cat. No.: B1581141

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Application of **(3-Aminophenyl)urea**

Executive Summary

(3-Aminophenyl)urea is a key chemical intermediate whose structural framework is foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent kinase inhibitors.^[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of **(3-Aminophenyl)urea**. Furthermore, it explores its pivotal role as a foundational building block in the development of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Significance of the Aryl Urea Scaffold in Medicinal Chemistry

The urea functional group, $\text{CO}(\text{NH}_2)_2$, is a cornerstone in numerous bioactive compounds and clinically approved therapies.^{[2][3]} Its ability to form stable, multiple hydrogen bonds with biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable pharmacophore in drug design.^[3] The diaryl urea motif, exemplified by compounds like **(3-Aminophenyl)urea**, is particularly prominent in the development of inhibitors for signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.^[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl

urea, underscores the therapeutic potential of this chemical class, validating the utility of simpler building blocks like **(3-Aminophenyl)urea** in discovery pipelines.[1][4]

Physicochemical Properties of (3-Aminophenyl)urea

A thorough understanding of the physicochemical properties of **(3-Aminophenyl)urea** is essential for its handling, formulation, and application in synthetic and biological experiments. The key properties are summarized below.

Property	Value	Source(s)
CAS Number	25711-72-2	[5][6][7]
Molecular Formula	C ₇ H ₉ N ₃ O	[5][6][7]
Molecular Weight	151.17 g/mol	[6][7][8]
IUPAC Name	(3-aminophenyl)urea	[7]
Appearance	Solid (form may vary)	N/A
Boiling Point	321.03 °C at 760 mmHg	[5]
Density	1.35 g/cm ³	[5]
Water Solubility	16.38 g/L at 25°C	[5]
pKa (Predicted)	14.59 ± 0.50	[5]
XLogP3	0.7	[5][7]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	2	[5]
Canonical SMILES	C1=CC(=CC(=C1)NC(=O)N)N	[5][7]

Molecular Structure and Conformational Analysis

The molecular architecture of **(3-Aminophenyl)urea** consists of a central urea moiety flanked by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement dictates its chemical reactivity and intermolecular interaction capabilities.

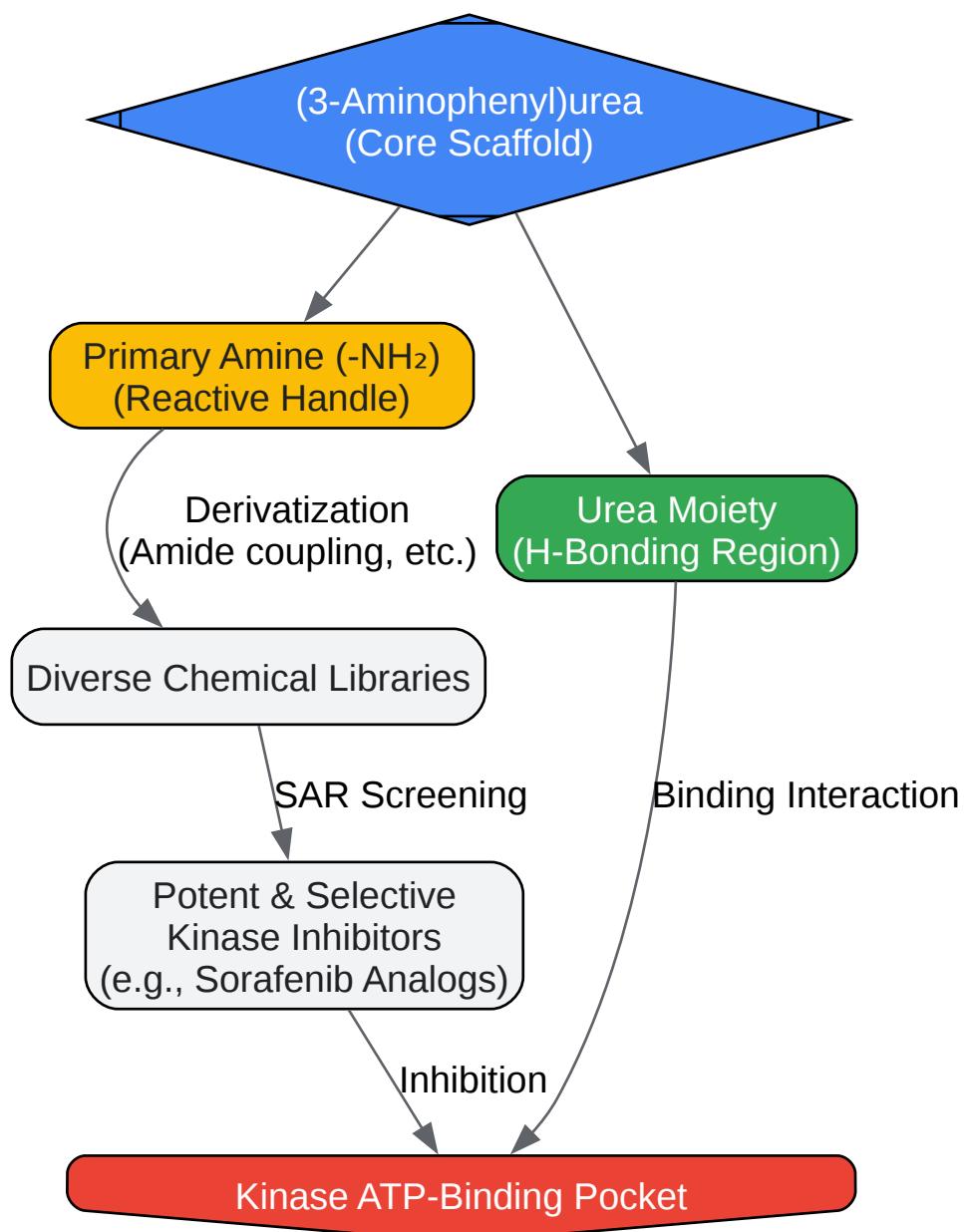
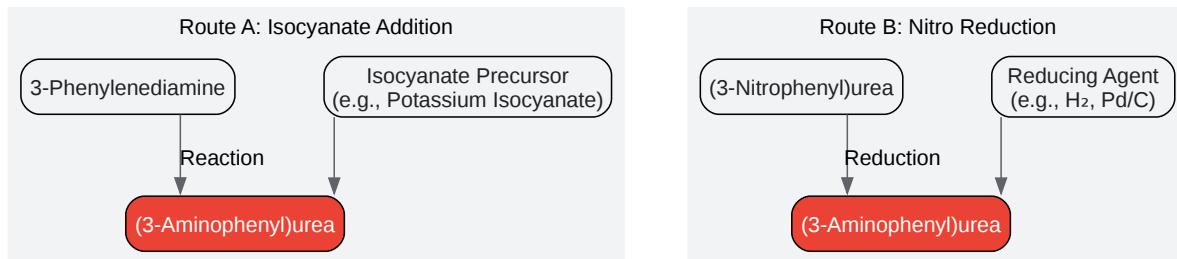
Key Structural Features

- **Urea Core:** The planar urea group (-NH-C(=O)-NH-) is the primary site for hydrogen bonding. It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the carbonyl oxygen and the nitrogen atoms).[5]
- **Aromatic System:** The phenyl ring provides a rigid scaffold and participates in π -stacking interactions.
- **Primary Amine:** The amino group (-NH₂) at the C3 position is a key functional handle. It is nucleophilic and can be readily modified to generate diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding and Crystallography

While specific crystal structure data for **(3-Aminophenyl)urea** is not readily available in public databases, analysis of close analogs, such as 1-(2-aminophenyl)-3-phenylurea, provides valuable insights.[9] In the crystal lattice of this analog, molecules are linked by N-H \cdots O hydrogen bonds involving the central urea units, forming chains. These chains are further associated through additional hydrogen bonds from the pendant amino groups.[9] It is highly probable that **(3-Aminophenyl)urea** forms similar extensive hydrogen-bonded networks, contributing to its solid state and influencing its solubility. The molecule possesses three hydrogen bond donors and two acceptors, facilitating robust intermolecular interactions.[5]

Conformational Flexibility



The primary source of conformational flexibility is the rotation around the C-N bond connecting the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean plane of the urea unit is a critical parameter influencing how the molecule fits into a target's binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a non-planar conformation.[9] A similar twisted conformation is expected for **(3-Aminophenyl)urea**.

Synthesis and Purification

The synthesis of diaryl ureas is a well-established process in organic chemistry, typically involving the reaction between an aromatic amine and an aromatic isocyanate.[\[1\]](#)[\[4\]](#)

General Synthetic Strategy

The most common and versatile method involves the nucleophilic addition of an amine to an isocyanate. For **(3-Aminophenyl)urea**, this can be approached in two primary ways, as illustrated below. The key step often involves the in-situ or prior generation of an isocyanate from a corresponding amine using a phosgenating agent like triphosgene.[\[4\]](#) An alternative pathway involves the reduction of a nitro-group precursor.[\[5\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. lookchem.com [lookchem.com]
- 6. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]
- 7. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Crystal structure of 1-(2-aminophenyl)-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of (3-Aminophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581141#molecular-structure-of-3-aminophenyl-urea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com